molecular formula C13H17N5O3 B2682023 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034534-97-7

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No. B2682023
CAS RN: 2034534-97-7
M. Wt: 291.311
InChI Key: IBJJIPAWOOZWEV-UHFFFAOYSA-N
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Description

The compound “N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide” is mentioned in a patent application titled "COMBINATION THERAPY COMPRISING AN FGFR INHIBITOR AND A KRAS INHIBITOR" . The patent application relates to methods of treating cancer by administering a compound, which is a Fibroblast Growth Factor Receptor (FGFR) inhibitor, in combination with a Kirsten rat sarcoma (KRAS) inhibitor .

Scientific Research Applications

Synthesis Techniques

The synthesis of related compounds involves innovative techniques such as microwave-assisted synthesis, which offers a rapid and efficient route to tetrazolyl pyrazole amides with various activities including bacteriocidal and antimicrobial (Jun Hu et al., 2011). Other synthesis methods involve condensation reactions and cyclization to produce compounds with significant biological activities (A. Costanzo et al., 1990; K. V. Strizhenko et al., 2020).

Antimicrobial Activity

Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains (M. Aytemir et al., 2003; А. А. Aghekyan et al., 2020).

Antileukemic Activities

Derivatives have shown promising results in antileukemic activities, highlighting their potential in cancer treatment research (R. Earl et al., 1979).

Nematocidal and Anti-TMV Activities

Specific derivatives exhibit good nematocidal activity against M. incognita and inactivation effect against tobacco mosaic virus (TMV), offering insights into agricultural applications (Wen Zhao et al., 2017; D. Zhang et al., 2012).

Potential Anti-tumor Agents

Novel synthesis methods and molecular modeling studies of related pyrazole derivatives have been explored for their anticancer activities, demonstrating their potential as anti-tumor agents (I. Nassar et al., 2015; A. Rahmouni et al., 2016).

Mechanism of Action

The patent application suggests that the compound is used as an FGFR inhibitor in combination with a KRAS inhibitor for treating cancer . Ras proteins are part of the family of small GTPases that are activated by growth factors and various extracellular stimuli. The Ras family regulates intracellular signaling pathways responsible for growth, migration, survival, and differentiation of cells . Somatic mutations in RAS may result in uncontrolled cell growth and malignant transformation while the activation of RAS proteins is tightly regulated in normal cells .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-2-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)10-4-3-5-20-10/h6,8,10H,2-5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJJIPAWOOZWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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